molecular formula C12H14O3 B8701752 4-(2-Propenyloxy)benzenepropanoic acid CAS No. 6522-02-7

4-(2-Propenyloxy)benzenepropanoic acid

Cat. No.: B8701752
CAS No.: 6522-02-7
M. Wt: 206.24 g/mol
InChI Key: QBJZQVXPGHFVAG-UHFFFAOYSA-N
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Description

4-(2-Propenyloxy)benzenepropanoic acid is a substituted benzenepropanoic acid derivative characterized by a propenyloxy group (-O-CH₂-CH=CH₂) at the para position of the benzene ring and a propanoic acid side chain.

Properties

CAS No.

6522-02-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(4-prop-2-enoxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-4,6-7H,1,5,8-9H2,(H,13,14)

InChI Key

QBJZQVXPGHFVAG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Phloretic Acid (4-Hydroxybenzenepropanoic Acid)

  • Structure : 4-Hydroxy group (-OH) on the benzene ring.
  • Key Properties: Exhibits antioxidant activity due to the phenolic hydroxyl group. It serves as a precursor in lignin biosynthesis and microbial metabolism .
  • Bioactivity: Lower logP (1.34) compared to 4-(2-Propenyloxy)benzenepropanoic acid, suggesting higher hydrophilicity.

Ibuprofen Impurity F (3-(4-Isobutylphenyl)propanoic Acid)

  • Structure : Isobutyl group (-CH₂CH(CH₂)₂) at the para position.
  • Key Properties: Non-polar substituent increases lipophilicity (logP ~3.5), enhancing membrane permeability. Used as a reference standard in pharmaceutical quality control .

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester

  • Structure : Epoxide-containing oxiranylmethoxy group (-O-CH₂-C₂H₃O) at the para position.
  • Key Properties : The epoxide moiety confers reactivity for ring-opening reactions, making it valuable in synthesizing chiral intermediates (e.g., Esmolol hydrochloride) .
  • Applications : Used in asymmetric synthesis due to its stereochemical specificity.

Tesaglitazar (α-Ethoxy-4-[2-(4-sulfonyloxyphenyl)ethoxy]benzenepropanoic Acid)

  • Structure : Ethoxy (-OCH₂CH₃) and sulfonyloxy (-SO₃H) groups.
  • Key Properties : Polar substituents enhance solubility in aqueous media. Acts as a dual PPARα/γ agonist for treating type 2 diabetes .
  • Bioactivity : High receptor-binding affinity due to synergistic effects of ethoxy and sulfonyl groups.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Solubility (mg/mL) Key Substituents
This compound* C₁₂H₁₄O₃ 206.24 ~2.8 ~1.2 (DMSO) Propenyloxy, propanoic acid
Phloretic acid C₉H₁₀O₃ 166.18 1.34 25.6 (Water) Hydroxyl
Ibuprofen Impurity F C₁₃H₁₈O₂ 206.28 3.5 0.03 (Water) Isobutyl
4-[(2R)-Oxiranylmethoxy]benzenepropanoic acid methyl ester C₁₃H₁₆O₅ 260.26 1.9 50.1 (Methanol) Oxiranylmethoxy, methyl ester

*Estimated values based on structural analogs .

Research Findings and Industrial Relevance

  • Synthetic Utility: The propenyloxy group in this compound could serve as a reactive handle for further functionalization, akin to the epoxide in ’s compound .
  • Pharmacological Potential: Structural similarities to Tesaglitazar suggest possible applications in metabolic disorder therapeutics, though further in vitro studies are needed .
  • Regulatory Status: Analogous compounds (e.g., 2-(4-Chloro-2-methylphenoxy)propionic acid in ) emphasize the need for rigorous exposure monitoring due to occupational hazards .

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